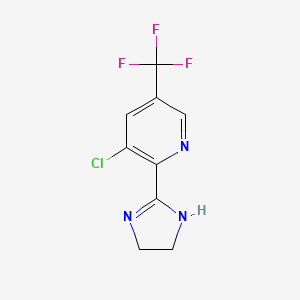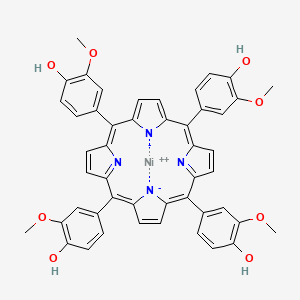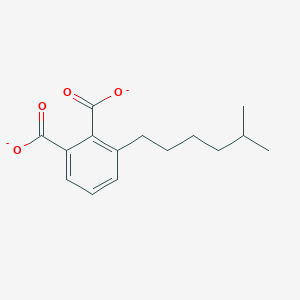
3-(5-Methylhexyl)phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Methylhexyl)phthalate is a phthalate ester, a class of compounds widely used as plasticizers to increase the flexibility and durability of plastics. Phthalates are esters of phthalic acid and are commonly found in a variety of consumer products, including cosmetics, personal care products, and food packaging .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylhexyl)phthalate typically involves the esterification of phthalic anhydride with 5-methylhexanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to ensure optimal yield and purity. The product is then subjected to various purification steps, including filtration, distillation, and drying, to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Methylhexyl)phthalate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid and other oxidation products.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce phthalic acid and 5-methylhexanol.
Substitution: The ester group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Phthalic acid and other oxidation products.
Hydrolysis: Phthalic acid and 5-methylhexanol.
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(5-Methylhexyl)phthalate has several scientific research applications, including:
Chemistry: Used as a plasticizer in the synthesis of polymers and other materials.
Biology: Studied for its effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential health effects, including toxicity and metabolic pathways.
Industry: Used in the production of flexible plastics, coatings, and adhesives .
Mecanismo De Acción
The mechanism of action of 3-(5-Methylhexyl)phthalate involves its interaction with various molecular targets and pathways. As an endocrine disruptor, it can interfere with hormone synthesis, transport, and metabolism. It binds to nuclear receptors, such as the estrogen receptor, and can modulate gene expression and cellular functions. This interaction can lead to various health effects, including reproductive and developmental toxicity .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-ethylhexyl)phthalate (DEHP)
- Diisononyl phthalate (DiNP)
- Diisodecyl phthalate (DiDP)
- Diethyl phthalate (DEP)
- Dimethyl phthalate (DMP)
- Dibutyl phthalate (DBP)
Uniqueness
3-(5-Methylhexyl)phthalate is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specific applications where other phthalates may not be as effective. Its molecular structure also influences its interaction with biological systems, contributing to its distinct toxicological profile .
Propiedades
Fórmula molecular |
C15H18O4-2 |
|---|---|
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
3-(5-methylhexyl)phthalate |
InChI |
InChI=1S/C15H20O4/c1-10(2)6-3-4-7-11-8-5-9-12(14(16)17)13(11)15(18)19/h5,8-10H,3-4,6-7H2,1-2H3,(H,16,17)(H,18,19)/p-2 |
Clave InChI |
GOKCBMCFKRKHRN-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CCCCC1=C(C(=CC=C1)C(=O)[O-])C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enenitrile](/img/structure/B12340237.png)
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-Butanesulfonamide](/img/structure/B12340239.png)

![(Z)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B12340251.png)
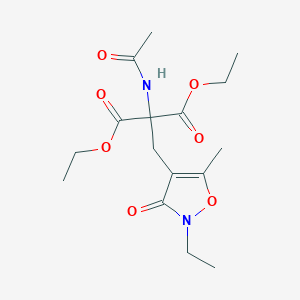
![[(3Z,10R,13S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12340260.png)
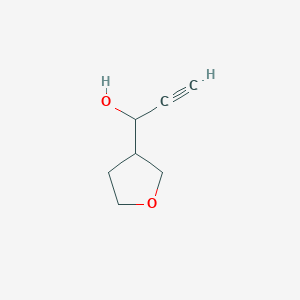
![[(E)-1,3-dihydroxyoctadec-4-en-2-yl]imino-iminoazanium](/img/structure/B12340272.png)
![2-Pyrrolidinone, 5-[(5'-chloro-2'-fluoro[1,1'-biphenyl]-4-yl)methyl]-3-(hydroxymethyl)-3-methyl-, (3S,5R)-](/img/structure/B12340276.png)
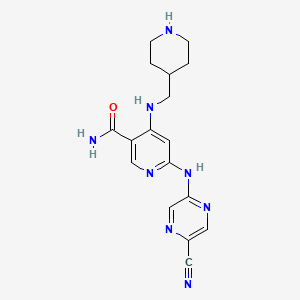

![3-Chloro-6'-methoxy-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B12340298.png)
